molecular formula C12H14O2 B8528838 (5-Propylbenzofuran-2-yl)methanol

(5-Propylbenzofuran-2-yl)methanol

Cat. No.: B8528838
M. Wt: 190.24 g/mol
InChI Key: SQBQOPZMTWMCNT-UHFFFAOYSA-N
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Description

(5-Propylbenzofuran-2-yl)methanol is a benzofuran derivative characterized by a propyl substituent at the 5-position of the benzofuran core and a hydroxymethyl group (-CH₂OH) at the 2-position. Benzofurans are heterocyclic aromatic compounds consisting of fused benzene and furan rings, widely studied for their diverse chemical and biological properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(5-propyl-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C12H14O2/c1-2-3-9-4-5-12-10(6-9)7-11(8-13)14-12/h4-7,13H,2-3,8H2,1H3

InChI Key

SQBQOPZMTWMCNT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)OC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (5-Propylbenzofuran-2-yl)methanol with structurally related benzofuran derivatives and heterocyclic compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP (Predicted) Key Physical Properties
This compound Benzofuran 5-propyl, 2-hydroxymethyl ~190.2 2.1 Moderate ethanol solubility
(4-Bromophenyl)(5-azobenzofuran-2-yl)methanone [3a] Benzofuran 4-bromophenyl, 5-azo group ~385.3 3.8 Low polarity, crystalline solid
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone [7a] Pyrazole-thiophene Amino, hydroxy, cyano groups ~298.3 1.5 High polarity, soluble in polar solvents

Key Observations :

  • Lipophilicity: The propyl group in this compound increases LogP compared to polar analogs like 7a but remains less lipophilic than bromophenyl-substituted benzofurans (e.g., 3a) .
  • Solubility: The hydroxymethyl group enhances water solubility relative to non-polar derivatives (e.g., 3a) but less than pyrazole-thiophene hybrids (7a) due to reduced hydrogen-bonding capacity .
Reactivity and Functionalization
  • Electrophilic Substitution: The electron-donating propyl group in this compound may direct electrophiles to the 4- and 6-positions of the benzofuran ring, contrasting with electron-withdrawing substituents (e.g., bromo in 3a), which deactivate the ring .
  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid, a pathway absent in compounds like 3a or 7a, which lack oxidizable alcohol moieties .

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